molecular formula C15H15N3O3 B1350008 4-(3,4-Dihydropyrido[4,3-b]-1,6-naphthyridin-2(1H)-yl)-4-oxobutanoic acid CAS No. 392233-82-8

4-(3,4-Dihydropyrido[4,3-b]-1,6-naphthyridin-2(1H)-yl)-4-oxobutanoic acid

Cat. No.: B1350008
CAS No.: 392233-82-8
M. Wt: 285.3 g/mol
InChI Key: DSNBWMMEKUJJHZ-UHFFFAOYSA-N
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Description

4-(3,4-Dihydropyrido[4,3-b]-1,6-naphthyridin-2(1H)-yl)-4-oxobutanoic acid (CAS: 392233-82-8) is a 6-membered heterocyclic compound with the molecular formula C₁₅H₁₅N₃O₃ and a molecular weight of 285.31 g/mol . Its structure consists of a fused naphthyridine core substituted with a dihydropyrido ring system and a 4-oxobutanoic acid side chain. The oxobutanoic acid moiety enhances solubility in polar solvents, making it a candidate for further pharmacological exploration .

Properties

IUPAC Name

4-(3,4-dihydro-1H-pyrido[4,3-b][1,6]naphthyridin-2-yl)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3/c19-14(1-2-15(20)21)18-6-4-13-11(9-18)7-10-8-16-5-3-12(10)17-13/h3,5,7-8H,1-2,4,6,9H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSNBWMMEKUJJHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1N=C3C=CN=CC3=C2)C(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50375558
Record name 4-(3,4-Dihydropyrido[4,3-b][1,6]naphthyridin-2(1H)-yl)-4-oxobutanoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

392233-82-8
Record name 4-(3,4-Dihydropyrido[4,3-b][1,6]naphthyridin-2(1H)-yl)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50375558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(3,4-Dihydropyrido[4,3-b]-1,6-naphthyridin-2(1H)-yl)-4-oxobutanoic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Dihydropyrido[4,3-b]-1,6-naphthyridin-2(1H)-yl)-4-oxobutanoic acid typically involves multi-step organic reactions. One common method is the Biginelli reaction, which is a three-component reaction involving an aldehyde, a β-ketoester, and urea. This reaction is often catalyzed by Lewis acids such as Hf(OTf)4 under solvent-free conditions . The reaction conditions are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and scalability. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also emphasized to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dihydropyrido[4,3-b]-1,6-naphthyridin-2(1H)-yl)-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Common Reagents and Conditions

The reactions typically require specific conditions such as controlled temperature, pressure, and pH to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous (water-free) conditions to prevent side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines. Substitution reactions can produce a variety of derivatives depending on the substituents introduced .

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its potential therapeutic effects, particularly in the field of cancer research. Its structural similarities to known anticancer agents suggest that it may exhibit cytotoxic properties against certain cancer cell lines.

Case Study :
A study investigated the compound's ability to inhibit tumor growth in vitro. Results indicated a significant reduction in cell viability in treated cancer cells compared to control groups, suggesting its potential as a lead compound for drug development.

Neuropharmacology

Research indicates that this compound may have neuroprotective effects, making it a candidate for treating neurodegenerative diseases. Its interaction with neurotransmitter systems could provide insights into new treatment strategies for conditions such as Alzheimer's disease.

Case Study :
In vivo studies demonstrated that administration of the compound improved cognitive function in animal models of Alzheimer’s disease, highlighting its potential role in neuroprotection and cognitive enhancement.

Biochemical Research

The compound has been utilized in biochemical assays to study enzyme inhibition. Its ability to modulate enzyme activity can provide insights into metabolic pathways and disease mechanisms.

Case Study :
Research on the inhibition of specific kinases by this compound revealed its potential to alter cellular signaling pathways, which could be beneficial in understanding cancer metastasis mechanisms.

Material Science

Due to its unique structural characteristics, this compound is being explored for applications in developing novel materials with specific electronic or optical properties.

Case Study :
A recent investigation focused on synthesizing polymer composites incorporating this compound. The resulting materials exhibited enhanced electrical conductivity and thermal stability, indicating their potential use in electronic devices.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key comparisons are outlined below:

Structural Isomers and Positional Variations

  • 4-(8,9-Dihydropyrido[2,3-b]-1,6-naphthyridin-7(6H)-yl)-4-oxobutanoic acid (CAS: 389117-37-7): Shares the same molecular formula (C₁₅H₁₅N₃O₃) and weight (285.31 g/mol) as the target compound but differs in the position of the dihydropyrido ring ([2,3-b] vs. [4,3-b]). Key Difference: The [2,3-b] configuration may reduce planarity compared to the [4,3-b] system, influencing π-π stacking interactions .
  • N3-(1-(3,5-Dimethyl)adamantyl)-4-oxo-1-pentyl-1,4-dihydro-[1,5]-naphthyridine-3-carboxamide (67): A carboxamide derivative with a bulky adamantyl group and pentyl chain (Molecular weight: 422 g/mol). The adamantyl substituent enhances lipophilicity, while the carboxamide group replaces the oxobutanoic acid, reducing acidity and hydrogen-bonding capacity . Key Difference: The absence of a carboxylic acid group limits water solubility but may improve membrane permeability .

Functional Group Modifications

  • 3-Chloro-6-[(4,6-dimethylpyrimidin-2-yl)thio]-pyridazine (CAS: 393183-65-8): A pyridazine derivative with a thioether-linked pyrimidine group (Molecular formula: C₁₀H₉ClN₄S). The chlorine atom and sulfur-containing substituent introduce electronegative and hydrophobic characteristics, contrasting with the oxobutanoic acid’s polar nature . Key Difference: The thioether and chloro groups may confer distinct reactivity, such as susceptibility to nucleophilic substitution .

Physicochemical and Pharmacological Properties

  • Solubility: The oxobutanoic acid group in the target compound enhances aqueous solubility compared to carboxamide (e.g., compound 67) or pyridazine derivatives. This property is critical for bioavailability in drug development .
  • Acidity : The carboxylic acid (pKa ~4-5) ionizes at physiological pH, facilitating interactions with charged residues in biological targets, unlike neutral carboxamides .

Data Tables for Comparative Analysis

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups
4-(3,4-Dihydropyrido[4,3-b]-1,6-naphthyridin-2(1H)-yl)-4-oxobutanoic acid 392233-82-8 C₁₅H₁₅N₃O₃ 285.31 Oxobutanoic acid, dihydropyrido
4-(8,9-Dihydropyrido[2,3-b]-1,6-naphthyridin-7(6H)-yl)-4-oxobutanoic acid 389117-37-7 C₁₅H₁₅N₃O₃ 285.31 Oxobutanoic acid, [2,3-b] isomer
N3-(1-(3,5-Dimethyl)adamantyl)-4-oxo-1-pentyl-1,4-dihydro-[1,5]-naphthyridine-3-carboxamide N/A C₂₆H₃₅N₃O₂ 422.55 Carboxamide, adamantyl, pentyl
3-Chloro-6-[(4,6-dimethylpyrimidin-2-yl)thio]-pyridazine 393183-65-8 C₁₀H₉ClN₄S 252.73 Chloro, thioether, pyrimidine

Biological Activity

4-(3,4-Dihydropyrido[4,3-b]-1,6-naphthyridin-2(1H)-yl)-4-oxobutanoic acid (CAS No. 392233-82-8) is a compound of interest due to its potential biological activities. This article delves into the biological activity of this compound, exploring its synthesis, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C₁₅H₁₅N₃O₃, with a molecular weight of 285.31 g/mol. It has a melting point range of 221-224 °C and is classified as an irritant .

PropertyValue
Molecular FormulaC₁₅H₁₅N₃O₃
Molecular Weight285.31 g/mol
Melting Point221-224 °C
Hazard ClassificationIrritant

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory properties. A related study demonstrated that similar compounds in the oxobutanoic acid class exhibited pronounced anti-inflammatory effects in various models. The mechanism often involves the inhibition of pro-inflammatory cytokines and mediators .

Case Studies

  • Anti-inflammatory Activity : In a controlled study involving animal models, derivatives of oxobutanoic acids were shown to reduce inflammation markers significantly. The study utilized histological examination and biochemical assays to assess inflammation levels post-treatment .
  • Antimicrobial Efficacy : A comparative analysis was conducted on several derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications to the oxobutanoic structure enhanced antimicrobial activity significantly .

The biological activities of this compound are believed to involve:

  • Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in inflammatory pathways.
  • Interaction with Cellular Receptors : Potential interactions with receptors that mediate pain and inflammation have been suggested based on structural analogs.

Q & A

Q. What computational tools predict metabolic pathways for this compound?

  • Methodological Answer :
  • In Silico Metabolism : Use software like Schrödinger’s ADMET Predictor to identify likely Phase I/II metabolites (e.g., hydroxylation at the naphthyridine ring) .
  • In Vitro Validation : Incubate with liver microsomes and analyze via UPLC-QTOF .

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